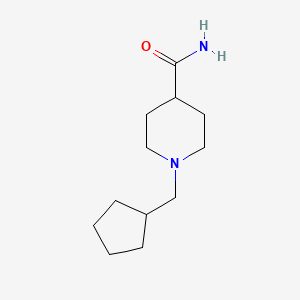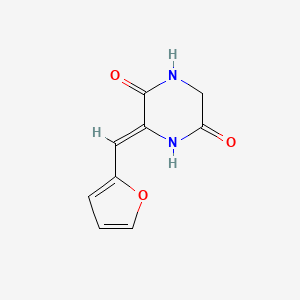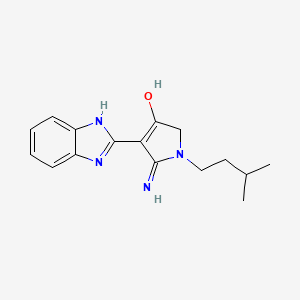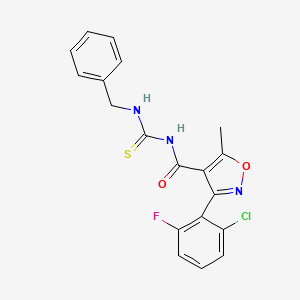
1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea, also known as CCNU, is a synthetic compound that belongs to the group of alkylating agents. It is commonly used in the field of oncology to treat various types of cancer, such as brain tumors, Hodgkin's lymphoma, and multiple myeloma. CCNU is a potent chemotherapeutic agent that works by interfering with the DNA replication process of cancer cells, ultimately leading to their death.
作用机制
1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea works by alkylating the DNA molecule of cancer cells, causing damage to the DNA structure and interfering with its replication process. This ultimately leads to the death of cancer cells. 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea primarily targets rapidly dividing cells, such as cancer cells, but can also affect healthy cells. However, healthy cells have a better ability to repair the damage caused by 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea than cancer cells, making it a relatively selective chemotherapeutic agent.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea has been shown to have various biochemical and physiological effects on cancer cells. It can induce apoptosis, inhibit DNA synthesis and repair, and disrupt cell division. 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea has also been shown to affect the immune system by stimulating the production of cytokines and enhancing the activity of natural killer cells.
实验室实验的优点和局限性
1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea has several advantages for lab experiments. It is a potent chemotherapeutic agent that can be used to induce cell death in cancer cells. It has also been extensively studied, making it a well-characterized compound. However, 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea has several limitations, such as its toxicity to healthy cells and the potential for resistance to develop in cancer cells. Therefore, caution should be exercised when using 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea in lab experiments.
未来方向
There are several future directions for research on 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea. One area of research could focus on developing new analogs of 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea that are more selective and less toxic to healthy cells. Another area of research could focus on developing combination therapies that enhance the efficacy of 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea. Additionally, more research is needed to understand the mechanisms of resistance to 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea and to develop strategies to overcome it. Finally, research could focus on developing new methods for delivering 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea to cancer cells, such as targeted drug delivery systems.
合成方法
1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea can be synthesized by reacting 2-chloroaniline with cyclohexyl isocyanate in the presence of a base, such as triethylamine. The resulting product is then reacted with urea to yield 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea. The overall reaction can be represented as follows:
科学研究应用
1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea has been extensively studied for its antitumor activity and has shown promising results in preclinical and clinical studies. It has been used in the treatment of various types of cancer, such as brain tumors, Hodgkin's lymphoma, and multiple myeloma. 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea has been shown to be effective in both inducing cell death in cancer cells and preventing their proliferation. It has also been used in combination with other chemotherapeutic agents to enhance their efficacy.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-(cyclohexylideneamino)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c14-11-8-4-5-9-12(11)15-13(18)17-16-10-6-2-1-3-7-10/h4-5,8-9H,1-3,6-7H2,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIKYBYPGWYCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)NC2=CC=CC=C2Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-1-(cyclohexylideneamino)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2553982.png)

![3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2553986.png)
![N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2553987.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2553990.png)


![Ethyl 2-((1aR,1bR,4ar,5aR)-3,3-dimethyltetrahydro-1aH-oxireno[2',3':3,4]cyclopenta[1,2-d][1,3]dioxol-1a-yl)acetate](/img/structure/B2553996.png)
![N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2553997.png)
![1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2554002.png)